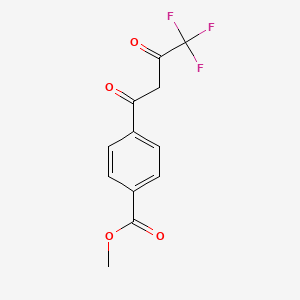

(4-Methoxycarbonylbenzoyl)trifluoroacetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of (4-Methoxycarbonylbenzoyl)trifluoroacetone typically involves the reaction of 4-methoxycarbonylbenzoyl chloride with trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

(4-Methoxycarbonylbenzoyl)trifluoroacetone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetone group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(4-Methoxycarbonylbenzoyl)trifluoroacetone has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Methoxycarbonylbenzoyl)trifluoroacetone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

(4-Methoxycarbonylbenzoyl)trifluoroacetone can be compared with other similar compounds, such as:

(4-Methoxycarbonylbenzoyl)acetone: This compound lacks the trifluoro group, which can affect its reactivity and applications.

(4-Methoxycarbonylbenzoyl)hexafluoroacetone: This compound has additional fluorine atoms, which can enhance its stability and reactivity in certain reactions.

The unique presence of the trifluoroacetone group in this compound makes it distinct and valuable for specific research applications .

Biologische Aktivität

(4-Methoxycarbonylbenzoyl)trifluoroacetone is a compound with significant biological activity, particularly in the realms of medicinal chemistry and biochemical research. Its unique structure, characterized by a trifluoromethyl group, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. This article delves into its biological properties, mechanisms of action, and potential applications.

- Molecular Formula : C₁₂H₉F₃O₄

- Molecular Weight : 274.19 g/mol

- Appearance : Yellowish-brown solid

The trifluoromethyl group in this compound contributes to its increased reactivity and biological properties, allowing it to interact effectively with various biomolecules.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The compound's ability to interact with microbial membranes may disrupt cellular functions, leading to bactericidal effects. Further research is required to elucidate the specific mechanisms involved and to determine the spectrum of its antimicrobial efficacy.

Anticancer Potential

Research suggests that this compound may possess anticancer properties. Initial findings indicate that it may inhibit the proliferation of certain cancer cell lines. The compound's interaction with specific receptors or enzymes could modulate signaling pathways involved in cell growth and apoptosis.

The biological activity of this compound is likely mediated through several mechanisms:

- Protein Interaction : Binding affinity studies have shown that this compound interacts with various proteins and enzymes, potentially altering their activity and influencing metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling, which could explain its effects on cell growth and survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially leading to disruption of microbial cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trifluoroacetone | C₃H₃F₃O | Simple ketone structure; used as a solvent |

| Hexafluoroacetone | C₃F₆O | Highly electrophilic; used in fluorination |

| 4-Methoxybenzoic acid | C₈H₈O₃ | Lacks trifluoromethyl group; simpler structure |

| Benzoylacetone | C₉H₈O₂ | Contains acyl functional group; less fluorinated |

This table illustrates the distinct positioning of this compound within a broader class of organofluorine compounds, emphasizing its unique chemical properties that enhance biological activity.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics.

-

Cancer Cell Line Inhibition :

- Research involving human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The study suggested potential pathways for further investigation into its use as an anticancer agent.

Eigenschaften

IUPAC Name |

methyl 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-19-11(18)8-4-2-7(3-5-8)9(16)6-10(17)12(13,14)15/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXKGQWTENBINT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676012 |

Source

|

| Record name | Methyl 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-42-9 |

Source

|

| Record name | Methyl 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.